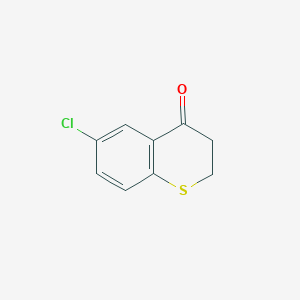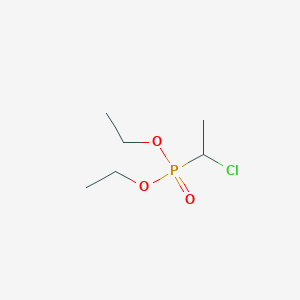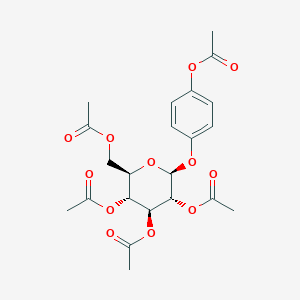
1-tert-Butyl-3-phenylthiourea
Übersicht
Beschreibung
Synthesis Analysis
Thiourea derivatives, including those with specific substituents like "N-(1,1-dimethylethyl)-N'-phenyl-", are typically synthesized through reactions involving isothiocyanates and amines. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate, characterized by spectroscopic methods including 1H and 13C{1H} NMR, IR, and UV, as well as single-crystal X-ray crystallography (Yeo & Tiekink, 2019).
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often elucidated using X-ray diffraction, revealing significant details about their conformation and intramolecular interactions. For example, studies on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea demonstrated the molecular packing and crystal morphology through X-ray diffraction, highlighting the importance of molecular structure in determining the physical and chemical properties of these compounds (Kaminsky et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo a variety of chemical reactions, including cyclization and interactions with other functional groups, which significantly influence their chemical properties. For instance, the synthesis of novel Re(V)O complexes with thiourea ligands demonstrates the reactivity of thiourea derivatives in forming complexes with transition metals, highlighting their potential in catalysis and material science (Lipowska et al., 1996).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and optical activity, are crucial for their application in various fields. For example, the study on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea discussed the optical properties and electro-optic effects, which are essential for applications in optical materials (Kaminsky et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of thiourea derivatives in synthesis and applications. The bifunctional nature of certain thiourea compounds, as catalysts in the asymmetric Michael reaction, showcases their chemical versatility and potential in organic synthesis (Okino et al., 2005).
Wissenschaftliche Forschungsanwendungen
Enzymhemmer
Thiourea-Derivate, einschließlich 1-tert-Butyl-3-phenylthiourea, wurden als effiziente Enzymhemmer gefunden . Sie wurden auf ihre Anticholinesterase-Aktivität gegen Acetylcholinesterase und Butyrylcholinesterase getestet . Dies macht sie potenziell nützlich bei der Behandlung von Krankheiten, die mit diesen Enzymen zusammenhängen, wie z. B. Alzheimer-Krankheit.
Quecksilbersensoren
Diese Verbindungen wurden auch auf ihr Potenzial als Sonden zur Bestimmung toxischer Metalle wie Quecksilber unter Verwendung spektrofluorimetrischer Techniken untersucht . Dies könnte nützlich für die Umweltüberwachung und die öffentliche Gesundheit sein.
Chemische Synthese
This compound kann in verschiedenen chemischen Syntheseprozessen verwendet werden . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug bei der Herstellung neuer Verbindungen.
Materialwissenschaft
Im Bereich der Materialwissenschaft können Thiourea-Derivate eine Rolle bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften spielen .
Lebenswissenschaftliche Forschung
Die Verbindung kann in der lebenswissenschaftlichen Forschung verwendet werden, einschließlich Studien in Biochemie und Pharmakologie .
Analytische Chemie
In der analytischen Chemie kann this compound bei der Entwicklung neuer analytischer Methoden und Techniken verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of 1-tert-butyl-3-phenylthiourea are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning and memory functions.
Result of Action
The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the nervous system . This can result in various effects, depending on the specific location in the nervous system where the increase occurs. For example, it can lead to muscle contractions or changes in heart rate.
Safety and Hazards
The safety data sheet for N-(1,1-Dimethylethyl)thiourea suggests that it is harmful if swallowed . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCTNQTJNGVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162376 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14327-04-9 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



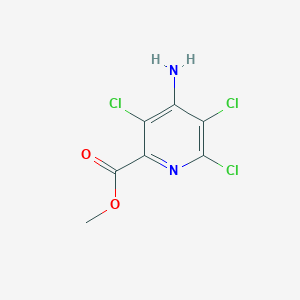

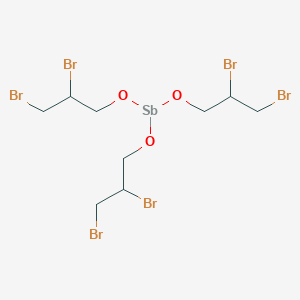
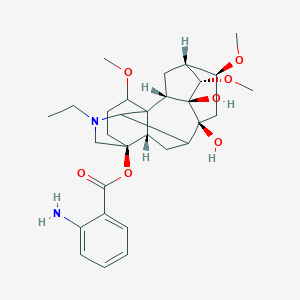

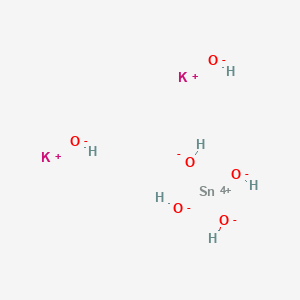
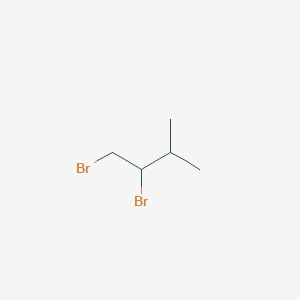

silane](/img/structure/B87712.png)


